PF-06928215 is a synthetic compound developed as a high-affinity inhibitor of cyclic GMP-AMP synthase (cGAS), an enzyme that plays a pivotal role in the innate immune response by synthesizing cyclic GMP-AMP from ATP and GTP in response to double-stranded DNA. This compound has garnered attention due to its potential therapeutic applications in treating autoimmune diseases, where inappropriate activation of cGAS is implicated. The synthesis and characterization of PF-06928215 were conducted primarily at Pfizer, with significant contributions from various academic institutions, including the University of Massachusetts Medical School and Toho University in Japan .
PF-06928215 is classified as a small molecule inhibitor and is part of a broader category of compounds targeting the cGAS-STING pathway, which is crucial for immune signaling. The compound's high affinity (with a Kd value of approximately 200 nM) positions it as a promising candidate for further development in clinical settings aimed at modulating immune responses .
The synthesis of PF-06928215 was performed using established organic chemistry techniques. While specific synthetic pathways are proprietary, the general approach involved:
PF-06928215 features a unique molecular structure that enables its interaction with the cGAS active site. Although detailed structural data specific to PF-06928215 is not widely published, it is understood that its design allows for effective binding within the enzyme's catalytic pocket, which is crucial given the complex nature of cGAS interactions with its substrates.
The compound's structural characteristics facilitate its role as an inhibitor, impacting the enzyme's ability to synthesize cyclic GMP-AMP effectively.
PF-06928215 functions by inhibiting the enzymatic activity of cGAS, thereby preventing the production of cyclic GMP-AMP from ATP and GTP. This inhibition can be quantified through various biochemical assays:
PF-06928215 inhibits cGAS by binding to its active site, thereby interfering with its ability to catalyze the conversion of ATP and GTP into cyclic GMP-AMP. This action can prevent downstream signaling pathways associated with immune activation:
While specific physical properties such as melting point or solubility are not detailed in the available literature, general characteristics relevant to small molecule inhibitors include:
These properties are critical for determining the compound's suitability for therapeutic use.
PF-06928215 has potential applications in several areas:
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2